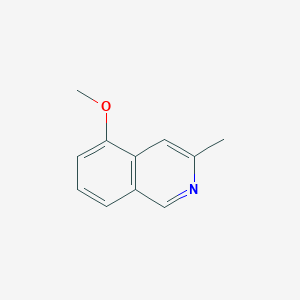
5-Methoxy-3-methylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-methylisoquinoline is a heterocyclic aromatic organic compound belonging to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methylisoquinoline typically involves the cyclization of appropriate precursors. One common method is the Pomeranz–Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes or ketones under acidic conditions . Another method involves the use of palladium-catalyzed coupling reactions followed by cyclization .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the extraction of isoquinoline from coal tar, followed by chemical modifications to introduce the desired substituents . The Pomeranz–Fritsch reaction and other catalytic methods are scaled up for industrial applications to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve amines or thiols.
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinolines, and tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methoxy-3-methylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methylisoquinoline involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, some isoquinoline derivatives act as inhibitors of histone methyltransferases, affecting gene expression and cell proliferation . The exact pathways and targets can vary depending on the specific derivative and its modifications .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, isoquinoline, shares the same core structure but lacks the methoxy and methyl substituents.
Tetrahydroisoquinoline: A reduced form of isoquinoline, tetrahydroisoquinoline has additional hydrogen atoms, making it less aromatic.
Uniqueness
5-Methoxy-3-methylisoquinoline is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets, while the methyl group can affect its steric properties and reactivity .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-methoxy-3-methylisoquinoline |
InChI |
InChI=1S/C11H11NO/c1-8-6-10-9(7-12-8)4-3-5-11(10)13-2/h3-7H,1-2H3 |
InChI Key |
UYMYNFPFLCDKCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2OC)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


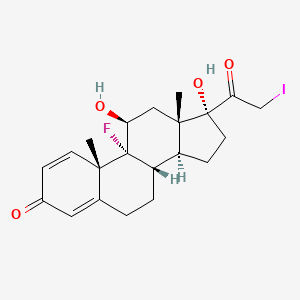
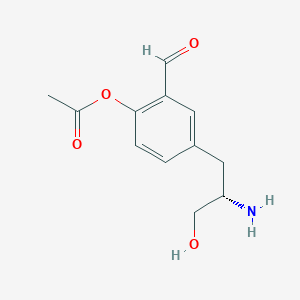
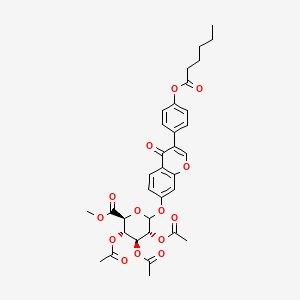
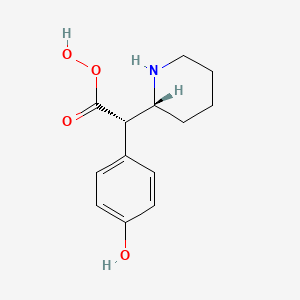
![(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 3H-isoindole-1-carboxylate](/img/structure/B13405963.png)
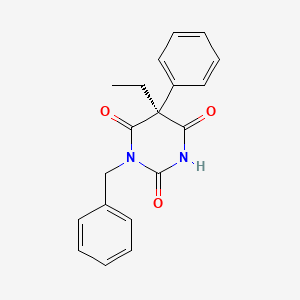
![4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline](/img/structure/B13405969.png)
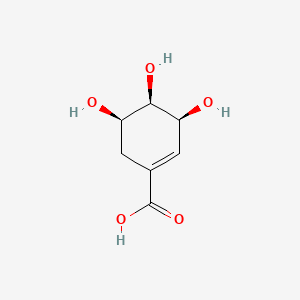
![Ethanone, 1-[4-(diethylamino)phenyl]-2-phenyl-](/img/structure/B13405976.png)
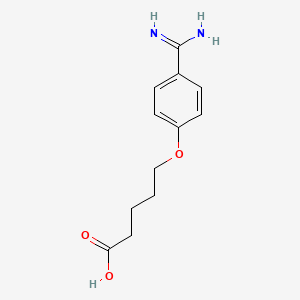
![(2S,3R,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13405990.png)

![8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid](/img/structure/B13405999.png)

